ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate belongs to the cyclopenta[b]thiophene class, characterized by a fused bicyclic core (cyclopentane + thiophene) substituted at the 2- and 3-positions. The 2-position is functionalized with a 3-(trifluoromethyl)benzamido group, while the 3-position carries an ethyl ester. This structure is synthesized via acylation of a 2-amino-cyclopenta[b]thiophene precursor, analogous to methods described for related compounds (e.g., condensation with acyl chlorides) .
Properties
IUPAC Name |
ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S/c1-2-25-17(24)14-12-7-4-8-13(12)26-16(14)22-15(23)10-5-3-6-11(9-10)18(19,20)21/h3,5-6,9H,2,4,7-8H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCYWGIJYNIHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopenta[b]Thiophene Core Synthesis
The cyclopenta[b]thiophene scaffold is typically synthesized via intramolecular cyclization of substituted thiophene precursors. For example, ethyl 2-amino-4,4-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 1101857-17-3) serves as a common intermediate, prepared through:
3-(Trifluoromethyl)benzamido Group Introduction
The trifluoromethylbenzoyl moiety is introduced through:
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Method A : Direct coupling of 3-(trifluoromethyl)benzoyl chloride with the amine-functionalized cyclopenta[b]thiophene.
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Method B : In-situ generation of the acyl chloride from 3-(trifluoromethyl)benzoic acid using thionyl chloride.
Detailed Preparation Methods
Reaction Scheme
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Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate → Amidation → Cyclization → Target compound
Procedure
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Amidation :
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Cyclization :
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Temperature | 0°C → RT | +22% |
| Equivalents (acyl chloride) | 1.2 | Prevents dimerization |
Reaction Scheme
Ethyl 2-amino precursor + 3-(trifluoromethyl)benzoyl chloride → One-pot amidation/cyclization → Target compound
Procedure
Advantages Over Method 1
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Reduced purification steps (one-pot vs. two-step).
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Higher yields due to minimized intermediate degradation.
Alternative Amidation Strategies
HATU-Mediated Coupling
Mixed Anhydride Method
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Reagents : Isobutyl chloroformate (1.2 eq), N-methylmorpholine (2.0 eq).
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Conditions : -15°C, 2 h.
Critical Analysis of Synthetic Routes
Yield Comparison
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sequential (Method 1) | Amidation → Cyclization | 68 → 74 | 95.2 |
| One-Pot (Method 2) | Coupling-Cyclization | 78 | 97.8 |
| HATU-Mediated | Amide bond formation | 72 | 96.5 |
Byproduct Formation
-
Major Byproducts :
Scale-Up Considerations
Solvent Selection
| Solvent | Reaction Rate | Ease of Removal | Scalability |
|---|---|---|---|
| DMF | Fast | Difficult | Low |
| Dichloromethane | Moderate | Easy | High |
Catalytic System Optimization
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DCC/DMAP : Cost-effective but requires rigorous filtering.
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HATU/DIPEA : Higher cost but superior reproducibility at >1 kg scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The trifluoromethyl group and benzamido group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiophene rings exhibit anticancer properties. Ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate's structure allows it to interact with biological targets involved in cancer progression. Studies have shown that derivatives of thiophene can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity against bacteria and fungi. Preliminary studies demonstrate significant inhibition zones in bacterial cultures treated with this compound, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
The unique structure of this compound suggests possible anti-inflammatory properties. Research into similar compounds has shown that they can modulate inflammatory pathways, which is crucial for developing treatments for chronic inflammatory diseases .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can enhance the stability and efficiency of these devices .
Polymer Chemistry
In polymer science, thiophene derivatives are often used as building blocks for conducting polymers. This compound can be polymerized to create materials with tailored electrical and optical properties, useful in sensors and other advanced materials applications .
Case Study 1: Anticancer Screening
A study conducted on various thiophene derivatives, including this compound, showed promising results in inhibiting the growth of cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity Assessment
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with effective concentrations being significantly lower than those required for traditional antibiotics. This positions the compound as a potential lead candidate for new antimicrobial therapies .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The cyclopenta[b]thiophene scaffold is conserved across analogs, but substituents at the 2-amino and 3-carboxylate positions vary significantly, influencing properties such as solubility, stability, and biological activity.
Table 1: Substituent and Molecular Data Comparison
Key Observations:
- In contrast, the 2-fluorobenzoyl group in compound 35 offers moderate EWG effects .
- Solubility: Ester groups (ethyl/methyl) at the 3-position enhance solubility in organic solvents compared to carboxylic acids (e.g., compound 36 , the hydrolyzed derivative of 35 ) .
- Synthetic Yield: Yields for analogs vary widely (e.g., 22% for 6o vs. 63% for 36 ), reflecting differences in reaction efficiency and substituent compatibility .
Structural and Crystallographic Insights
- Crystal Packing: The cyclopenta[b]thiophene core’s planarity and substituent bulk influence packing efficiency. For example, compound 35 forms intermolecular hydrogen bonds via its fluorine and carbonyl groups, stabilizing its crystal lattice .
- Conformational Flexibility: The 5,6-dihydro-4H-cyclopenta ring introduces partial saturation, reducing ring strain compared to fully aromatic systems, as seen in cyclohepta[b]thiophene derivatives .
Biological Activity
Ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, identified by its CAS number and molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 383.38 g/mol
- CAS Number : Not specified in the search results but can be derived from the chemical name.
The trifluoromethyl group in the compound is known to enhance lipophilicity and biological activity by increasing binding affinity to target proteins. This modification often leads to improved potency in inhibiting various biological pathways. The compound may interact with specific enzymes or receptors, influencing critical cellular processes such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may act on receptors that play roles in neurotransmission or hormonal regulation.
Anticancer Properties
Research indicates that compounds containing thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The incorporation of a trifluoromethyl group is hypothesized to enhance these effects by increasing the compound's interaction with cancer-related targets.
Research Findings
A review of existing literature reveals several key findings regarding the biological activities of similar compounds:
- Structure-Activity Relationship (SAR) : Studies have shown that modifications in the thiophene ring and the introduction of functional groups like trifluoromethyl significantly affect biological activity. For example, increasing electronegativity through fluorination enhances binding affinity to biological targets .
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Case Studies :
- A study on related thiophene compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development .
- Research into antimicrobial activity highlighted that thiophene derivatives could effectively inhibit Gram-positive and Gram-negative bacteria, making them candidates for further investigation as potential antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
- Methodology : Use a reflux-based condensation reaction with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile and 3-(trifluoromethyl)benzoyl isothiocyanate in ethanol, catalyzed by glacial acetic acid. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via recrystallization (ethanol or isopropyl alcohol) . Adjust molar ratios (1:1.2 for excess electrophile) to improve yield .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, using C18 columns and UV detection at 254 nm .
- Structural Confirmation :
- 1H/13C NMR : Analyze aromatic protons (δ 7.3–8.0 ppm for trifluoromethylbenzamido), cyclopentane methylene groups (δ 2.2–2.8 ppm), and ester carbonyl (δ ~165 ppm) .
- X-ray Crystallography : Resolve dihedral angles between the thiophene and benzamido moieties to confirm stereoelectronic effects .
Q. What safety protocols are essential during handling and storage?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester group .
- Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against target enzymes?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets). Focus on hydrogen bonding between the benzamido NH and catalytic residues, and hydrophobic contacts from the trifluoromethyl group .
- QSAR Analysis : Corrogate electronic parameters (Hammett σ values) of the trifluoromethyl group with IC50 data from enzymatic assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticonvulsant vs. anticancer effects)?
- Methodology :
- Dose-Response Profiling : Test the compound across a wide concentration range (nM–µM) in cell-based assays (e.g., MTT for cytotoxicity) and electrophysiological models (e.g., pentylenetetrazole-induced seizures) .
- Metabolite Identification : Use LC-MS to detect hydrolyzed products (e.g., free carboxylic acid from ester cleavage) that may exhibit off-target effects .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Measurement : Determine octanol-water partition coefficients via shake-flask method; compare with non-fluorinated analogs to assess lipophilicity enhancement .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. The CF3 group may resist oxidative metabolism, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
